molecular formula C13H8Cl2O B1302698 3',4'-Dichlorobiphenyl-3-carbaldehyde CAS No. 476490-05-8

3',4'-Dichlorobiphenyl-3-carbaldehyde

Cat. No.: B1302698
CAS No.: 476490-05-8
M. Wt: 251.1 g/mol
InChI Key: IEQLUDRWODFAGL-UHFFFAOYSA-N
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Description

3’,4’-Dichlorobiphenyl-3-carbaldehyde is a chemical compound with the molecular formula C13H8Cl2O. It is a derivative of biphenyl, where two chlorine atoms are substituted at the 3’ and 4’ positions, and an aldehyde group is attached at the 3 position of the biphenyl ring. This compound is known for its applications in various chemical reactions and research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dichlorobiphenyl-3-carbaldehyde typically involves the chlorination of biphenyl followed by formylation. One common method includes:

Industrial Production Methods

Industrial production of 3’,4’-Dichlorobiphenyl-3-carbaldehyde follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dichlorobiphenyl-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’,4’-Dichlorobiphenyl-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly in the design of compounds with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’,4’-Dichlorobiphenyl-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorine atoms may also influence the compound’s reactivity and binding affinity to various biological targets .

Comparison with Similar Compounds

Similar Compounds

    3’,4’-Dichlorobiphenyl-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    3’,4’-Dichlorobiphenyl-3-methanol: Similar structure but with an alcohol group instead of an aldehyde.

    3’,4’-Dichlorobiphenyl: Lacks the aldehyde group, only has chlorine substitutions.

Uniqueness

3’,4’-Dichlorobiphenyl-3-carbaldehyde is unique due to the presence of both chlorine atoms and an aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-(3,4-dichlorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O/c14-12-5-4-11(7-13(12)15)10-3-1-2-9(6-10)8-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQLUDRWODFAGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374193
Record name 3',4'-DICHLOROBIPHENYL-3-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476490-05-8
Record name 3',4'-DICHLOROBIPHENYL-3-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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